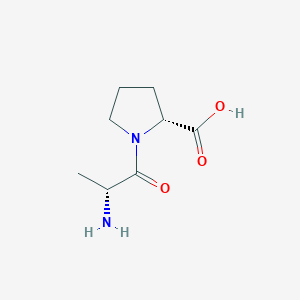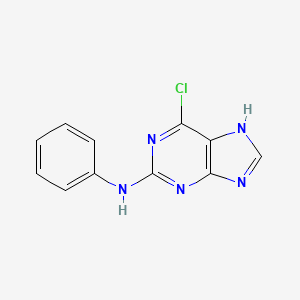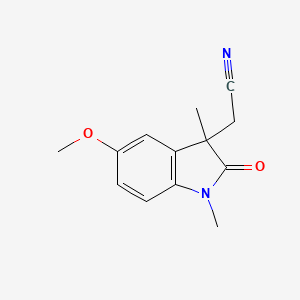
2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE
Descripción general
Descripción
2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxy group, two methyl groups, an oxo group, and an acetonitrile group attached to the indole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis could begin with a substituted indole derivative.
Methoxylation: Introduction of the methoxy group at the 5-position using a suitable methoxylating agent.
Methylation: Methylation of the indole nitrogen and another position using methylating agents like methyl iodide.
Oxidation: Introduction of the oxo group through oxidation reactions.
Acetonitrile Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The methoxy and acetonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, indole derivatives are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, such compounds might be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE would depend on its specific biological activity. Typically, indole derivatives interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetonitrile: A simpler indole derivative with a similar acetonitrile group.
5-Methoxyindole: An indole derivative with a methoxy group but lacking the acetonitrile and oxo groups.
1,3-Dimethylindole: An indole derivative with two methyl groups but lacking the methoxy and acetonitrile groups.
Uniqueness
2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-(5-methoxy-1,3-dimethyl-2-oxoindol-3-yl)acetonitrile |
InChI |
InChI=1S/C13H14N2O2/c1-13(6-7-14)10-8-9(17-3)4-5-11(10)15(2)12(13)16/h4-5,8H,6H2,1-3H3 |
Clave InChI |
KCTADLCDIAPGCN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)OC)N(C1=O)C)CC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
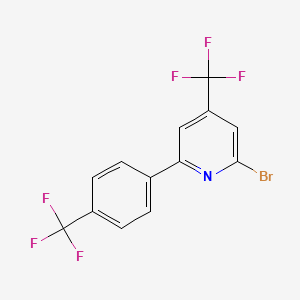
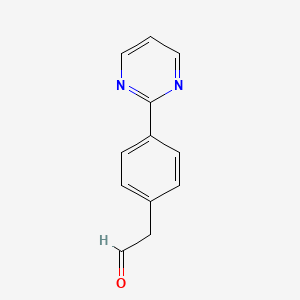
![1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D](/img/structure/B8792759.png)
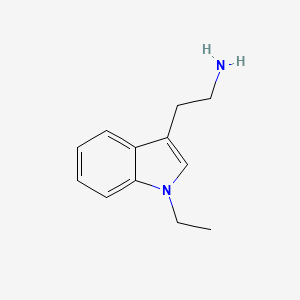

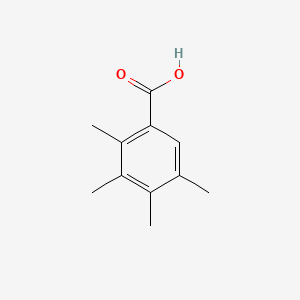
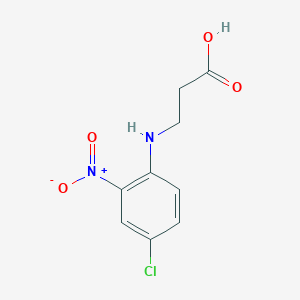
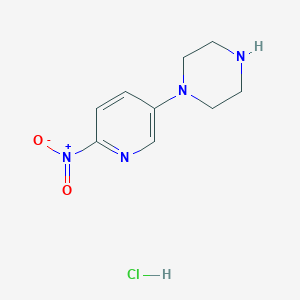
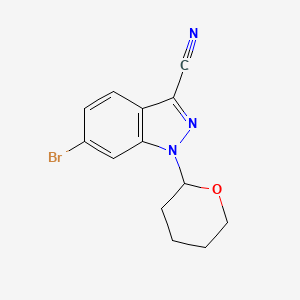
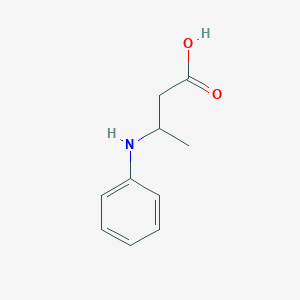
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-[methyl(phenylmethyl)amino]-, ethyl ester](/img/structure/B8792822.png)
